molecular formula C17H23NO4 B3040397 (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected CAS No. 1980007-76-8

(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected

Cat. No.: B3040397
CAS No.: 1980007-76-8
M. Wt: 305.4 g/mol
InChI Key: XEXAQXOMAAQNNI-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected, is a synthetic organic compound that has garnered significant attention in various fields of research. This compound is characterized by its chiral centers and the presence of a benzyl group attached to the pyrrolidine ring, which is protected by a tert-butoxycarbonyl (BOC) group. The BOC group serves as a protecting group for the carboxylic acid functionality, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid as the starting material.

  • Protection of Carboxylic Acid: The carboxylic acid group is protected using BOC anhydride in the presence of a base such as triethylamine (TEA) to form the N-BOC protected derivative.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be used to enhance efficiency and reduce production costs.

Types of Reactions:

  • Deprotection: The BOC group can be removed using strong acids such as trifluoroacetic acid (TFA) to regenerate the free carboxylic acid.

  • Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: The pyrrolidine ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen.

Common Reagents and Conditions:

  • Deprotection: TFA, dichloromethane (DCM)

  • Oxidation: CrO3, KMnO4, acetic acid

  • Reduction: H2, Pd/C

  • Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

  • Deprotection: (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Reduced pyrrolidine derivatives

  • Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

  • Biology: The compound can be used to study biological processes involving chiral molecules and their interactions with biological targets.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected, exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid: The unprotected form of the compound.

  • Other BOC-protected amino acids: Similar compounds with different side chains or functional groups.

  • Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.

Uniqueness: The uniqueness of (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected, lies in its chiral centers and the presence of the benzyl group, which can influence its reactivity and biological activity. The BOC protection allows for selective reactions at the carboxylic acid group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXAQXOMAAQNNI-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected
Reactant of Route 2
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected
Reactant of Route 3
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected
Reactant of Route 4
Reactant of Route 4
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected
Reactant of Route 5
Reactant of Route 5
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected
Reactant of Route 6
Reactant of Route 6
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.